molecular formula C10H5F3N4O B2790118 1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol CAS No. 91895-67-9

1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol

Cat. No.: B2790118
CAS No.: 91895-67-9
M. Wt: 254.172
InChI Key: KPGXUNLNBAAWFY-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its potential biological activities, including anticancer, antiviral, and antimicrobial properties .

Future Directions

The future directions in the research of these compounds involve further exploration of [1,2,4]triazolo[4,3-a]quinoxaline as antimicrobial agents . There is also interest in designing and synthesizing new derivatives of these compounds as potential VEGFR-2 inhibitors . The results of in vitro cytotoxic activities and enzymatic assays against VEGFR-2 will guide the future development of these compounds .

Biochemical Analysis

Biochemical Properties

1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol has been shown to interact with various biomolecules. It has been synthesized as a potential antiviral and antimicrobial agent . The compound exhibits cytotoxicity at certain concentrations and shows promising antiviral activity . It is also known to intercalate DNA, which is a key interaction in its anticancer activities .

Cellular Effects

The compound has demonstrated significant effects on various types of cells. It has been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein . This suggests that this compound can influence cell function by modulating cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to bind to the A2B receptor, a target for new chemotherapeutic agents . The compound’s anticancer activities are also attributed to its ability to intercalate DNA .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. While specific data on this compound’s stability, degradation, and long-term effects on cellular function are limited, it is known that the compound exhibits cytotoxicity at certain concentrations .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific data on this compound’s dosage effects are limited, it is known that the compound exhibits cytotoxicity at certain concentrations .

Preparation Methods

The synthesis of 1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Comparison with Similar Compounds

1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol is unique compared to other similar compounds due to its trifluoromethyl group, which enhances its biological activity and chemical stability. Similar compounds include:

These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(trifluoromethyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N4O/c11-10(12,13)9-16-15-7-8(18)14-5-3-1-2-4-6(5)17(7)9/h1-4H,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGXUNLNBAAWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=NN=C(N23)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679139
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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